

# Technical Guide: N,3-dimethylbutanamide (CAS: 21458-36-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *n,3-dimethylbutanamide*

Cat. No.: B1633665

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **N,3-dimethylbutanamide** is a sparsely documented compound. Much of the available data is computationally derived, and experimental values for many physical and biological properties are not readily available in published literature. This guide consolidates the existing information and provides a general framework for its synthesis and handling.

## Compound Identification and Properties

**N,3-dimethylbutanamide**, also known as N-methylisovaleramide, is a simple aliphatic secondary amide. Its identity and fundamental chemical properties are summarized below.

## Chemical Identifiers

A comprehensive list of identifiers for **N,3-dimethylbutanamide** is provided to ensure accurate tracking and referencing in research and procurement.

Identifier	Value	Citation
CAS Number	21458-36-6	[1]
IUPAC Name	N,3-dimethylbutanamide	[1]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	[2]
SMILES	<chem>CC(C)CC(=O)NC</chem>	[1]
InChI	InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8)	[1]
InChIKey	GFWZPTGIVKRQNM-UHFFFAOYSA-N	[1]

## Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties. Note the prevalence of computed data due to a lack of extensive experimental characterization in the literature.

Property	Value	Type	Citation
Molecular Weight	115.17 g/mol	Computed	[1]
XLogP3	0.8	Computed	[1]
Hydrogen Bond Donor Count	1	Computed	[1]
Hydrogen Bond Acceptor Count	1	Computed	[1]
Rotatable Bond Count	2	Computed	[1]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	Computed	[1]
Complexity	78.6	Computed	[1]
Kovats Retention Index	1069 (Standard non-polar)	Experimental	[1]

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **N,3-dimethylbutanamide** is not readily available, a standard and reliable method would be the acylation of methylamine with a derivative of 3-methylbutanoic acid.

### General Synthesis Protocol: Amide Formation

This protocol describes a general laboratory procedure for the synthesis of **N,3-dimethylbutanamide** from 3-methylbutanoyl chloride and methylamine.

Materials:

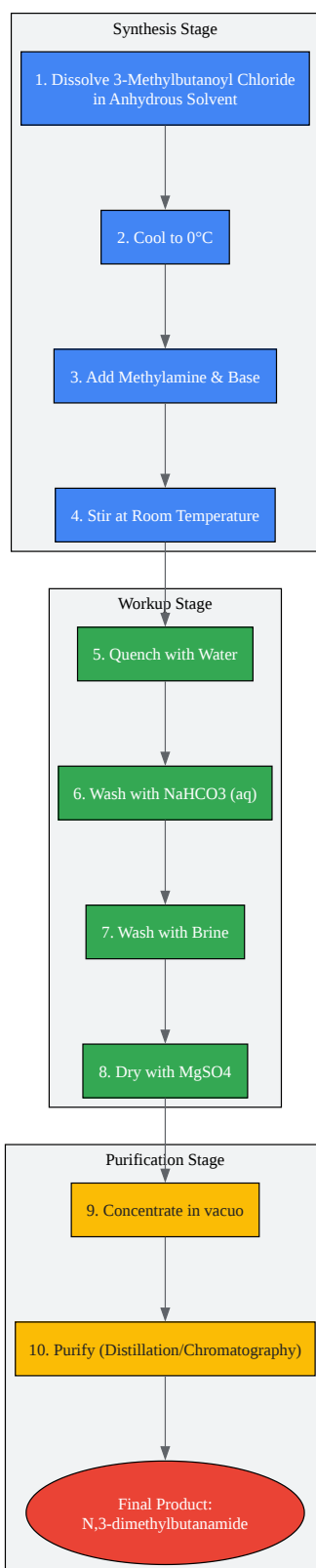
- 3-Methylbutanoyl chloride
- Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Triethylamine or pyridine (as an acid scavenger)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 3-methylbutanoyl chloride (1.0 eq) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C using an ice bath.
- **Amine Addition:** Slowly add a solution of methylamine (1.1 eq) and triethylamine (1.2 eq) to the cooled solution of the acid chloride. The reaction is exothermic and may form a precipitate (triethylamine hydrochloride).

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acid chloride is consumed.
- **Aqueous Workup:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution, water, and finally, brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **N,3-dimethylbutanamide**.
- **Purification:** If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

The following diagram illustrates the general workflow for this synthesis and purification process.



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## References

- 1. Butanamide, N,3-dimethyl | C<sub>6</sub>H<sub>13</sub>NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,3-Dimethylbutanamide | CymitQuimica [cymitquimica.com]
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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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